molecular formula C15H11F6NO3S B2479515 N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]benzenesulfonamide CAS No. 76856-51-4

N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]benzenesulfonamide

Cat. No. B2479515
Key on ui cas rn: 76856-51-4
M. Wt: 399.31
InChI Key: HTCRJPLMWKJJNZ-UHFFFAOYSA-N
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Patent
US04230635

Procedure details

Add 4.22 g (24 mmole) of benzenesulfonyl chloride dropwise to 5.18 g (20 mmole) of 4-(hexafluoro-2-hydroxy-2-propyl)aniline in 25 ml of pyridine and heat to 100° C. for 8 hours. Pour the reaction into H2O and extract with Et2O. Wash with 1N HCl and extract with 1H NaOH. Acidify the NaOH and extract with Et2O. Dry, concentrate and recrystallize from Et2O and hexane to obtain 4'-(hexafluoro-2-hydroxy-2-propyl)-benzenesulfonanilide; m.p. 117°-118° C.
Quantity
4.22 g
Type
reactant
Reaction Step One
Quantity
5.18 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([S:7](Cl)(=[O:9])=[O:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[F:11][C:12]([F:27])([F:26])[C:13]([C:19]1[CH:25]=[CH:24][C:22]([NH2:23])=[CH:21][CH:20]=1)([OH:18])[C:14]([F:17])([F:16])[F:15].O>N1C=CC=CC=1>[F:11][C:12]([F:26])([F:27])[C:13]([C:19]1[CH:25]=[CH:24][C:22]([NH:23][S:7]([C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)(=[O:9])=[O:8])=[CH:21][CH:20]=1)([OH:18])[C:14]([F:15])([F:17])[F:16]

Inputs

Step One
Name
Quantity
4.22 g
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)Cl
Name
Quantity
5.18 g
Type
reactant
Smiles
FC(C(C(F)(F)F)(O)C1=CC=C(N)C=C1)(F)F
Name
Quantity
25 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Pour
EXTRACTION
Type
EXTRACTION
Details
extract with Et2O
WASH
Type
WASH
Details
Wash with 1N HCl
EXTRACTION
Type
EXTRACTION
Details
extract with 1H NaOH
EXTRACTION
Type
EXTRACTION
Details
extract with Et2O
CUSTOM
Type
CUSTOM
Details
Dry
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
CUSTOM
Type
CUSTOM
Details
recrystallize from Et2O and hexane

Outcomes

Product
Name
Type
product
Smiles
FC(C(C(F)(F)F)(O)C1=CC=C(NS(=O)(=O)C2=CC=CC=C2)C=C1)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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